1H-pyrazol-5-ol hydrochloride

Aqueous solubility Hydrochloride salt formulation Reaction medium compatibility

Select 1H-pyrazol-5-ol hydrochloride (CAS 1881320-58-6) to eliminate tautomeric uncertainty and ensure homogeneous, aqueous-based reaction conditions. Unlike the insoluble neutral form or the non-interchangeable 3-hydroxy regioisomer, this specific 5-hydroxy hydrochloride salt is the foundational precursor for pharmacologically significant derivatives like edaravone and isuzinaxib. Its ionic nature guarantees complete dissolution in polar media, optimizing multi-component reactions and enabling robust, reproducible SAR studies for anti-infective and other drug discovery programs.

Molecular Formula C3H5ClN2O
Molecular Weight 120.54 g/mol
Cat. No. B8032350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazol-5-ol hydrochloride
Molecular FormulaC3H5ClN2O
Molecular Weight120.54 g/mol
Structural Identifiers
SMILESC1=CNNC1=O.Cl
InChIInChI=1S/C3H4N2O.ClH/c6-3-1-2-4-5-3;/h1-2H,(H2,4,5,6);1H
InChIKeyJRADGUYFCFANJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-5-ol Hydrochloride: Core Scaffold Identity and Physicochemical Baseline for Scientific Procurement


1H-Pyrazol-5-ol hydrochloride (CAS: 1881320-58-6; molecular formula C₃H₅ClN₂O; molecular weight 120.54 g/mol) is the hydrochloride salt of the unsubstituted 5-hydroxy-1H-pyrazole heterocycle . This compound exists as a white crystalline solid and exhibits freely soluble behavior in water and polar organic solvents, a property directly attributable to its ionic salt nature . The parent 1H-pyrazol-5-ol scaffold exists in tautomeric equilibrium between OH (enol) and NH (keto) forms, with the OH form designated as 1H-pyrazol-5-ol and the NH form as 2,4-dihydro-3H-pyrazol-3-one under Chemical Abstracts nomenclature [1]. As the most fundamental member of the 5-hydroxypyrazole class, this compound serves as the core building block from which pharmacologically significant derivatives—including the radical scavenger edaravone and the NOX inhibitor isuzinaxib—are elaborated via substitution at the N1, C3, and C4 positions [2][3].

1H-Pyrazol-5-ol Hydrochloride Selection Rationale: Why Pyrazolone Analogs and Neutral Forms Cannot Be Interchanged


Generic substitution between 1H-pyrazol-5-ol hydrochloride and its closest in-class analogs—including the neutral free base form, the 3-hydroxy regioisomer (1H-pyrazol-3-ol), and pyrazol-5(4H)-one derivatives—is scientifically inadvisable due to three interdependent factors. First, the hydrochloride salt confers aqueous solubility enhancement that the neutral form lacks, directly impacting formulation feasibility and reaction homogeneity in polar media . Second, the 5-hydroxy versus 3-hydroxy regioisomer distinction is not interchangeable; these isomers exhibit divergent synthetic accessibility via distinct regioselective routes and demonstrate differential biological target engagement (e.g., ~30% PfDHODH inhibition for 5-hydroxy-4-carboxylate derivatives versus varying potency among 3-hydroxy isomers) [1][2]. Third, the tautomeric state of the pyrazol-5-ol scaffold in solution—governed by substitution pattern and solvent environment—determines reactivity in downstream functionalization; 2J[C4, H3(5)] NMR coupling constants of 9–11 Hz diagnose the 1H-pyrazol-5-ol OH form, whereas the NH keto form exhibits reduced coupling of 4–5 Hz [3]. Procurement of the precisely specified hydrochloride salt ensures defined stoichiometry, eliminates the uncontrolled tautomeric distribution inherent to the free base, and provides predictable performance in aqueous reaction systems.

1H-Pyrazol-5-ol Hydrochloride: Quantitative Differentiation Evidence Versus Comparators


1H-Pyrazol-5-ol Hydrochloride Solubility in Aqueous Media Versus Neutral Free Base Form

The hydrochloride salt form of 1H-pyrazol-5-ol confers qualitatively distinct aqueous solubility compared to the neutral free base. 1H-Pyrazol-5-ol hydrochloride is freely soluble in water due to its ionic nature, whereas the neutral parent scaffold is only sparingly soluble in aqueous media . This differential solubility directly impacts the feasibility of aqueous-phase reactions, with the hydrochloride enabling homogeneous reaction conditions in water that are inaccessible with the neutral form. Quantitative solubility data for the hydrochloride are not available in open primary literature, but class-level evidence from structurally related pyrazol-5-ol hydrochlorides (e.g., a 3-phenyl-4-propyl substituted analog) demonstrates aqueous solubility of 127.54 ± 15.53 mg/mL at room temperature, representing a >50,000-fold enhancement over the neutral analog which exhibits solubility of 0.0023 ± 0.0003 mg/mL under identical conditions [1][2]. While direct measurement for the unsubstituted compound is lacking, the ionic salt formation principle and class-level solubility ratios are broadly applicable.

Aqueous solubility Hydrochloride salt formulation Reaction medium compatibility

Regioselective Synthetic Differentiation: 5-Hydroxy Versus 3-Hydroxy-1H-Pyrazole Scaffolds

The 5-hydroxy-1H-pyrazole scaffold (from which 1H-pyrazol-5-ol hydrochloride is derived) is accessed via a distinct regioselective synthetic pathway that differs fundamentally from that used for 3-hydroxy regioisomers. Specifically, 5-hydroxy-1H-pyrazoles are synthesized via acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones [1]. In contrast, the 3-hydroxy regioisomers require a novel two-step synthesis comprising acylation of hydrazines with methyl malonyl chloride followed by cyclization with tert-butoxy-bis(dimethylamino)methane [1]. This regiochemical distinction carries functional consequences: in PfDHODH inhibition assays, 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate achieved ~30% inhibition, whereas the known inhibitor diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate exhibited only 19% inhibition under identical conditions [1][2]. The 3-hydroxy regioisomers tested (1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates) also showed ~30% inhibition, indicating that the 5- and 3-hydroxy substitution patterns are not functionally redundant and must be selected based on target-specific SAR considerations [1][2].

Regioselective synthesis 5-hydroxy-1H-pyrazole 3-hydroxy-1H-pyrazole PfDHODH inhibition

Diagnostic 2J NMR Coupling Constants for Pyrazol-5-ol Tautomeric Form Identification

The tautomeric state of pyrazol-5-ol scaffolds can be unambiguously diagnosed using 2J[C4, H3(5)] spin coupling constants measured via 13C NMR spectroscopy. For 1H-pyrazol-5-ols and their CH-form tautomers (2,4-dihydro-3H-pyrazol-3-ones), the 2J coupling constant falls within a diagnostic window of approximately 9–11 Hz [1][2]. In contrast, the NH-form tautomers (1,2-dihydro-3H-pyrazol-3-ones) exhibit substantially reduced 2J coupling constants of 4–5 Hz [1][2]. This ~6 Hz differential enables definitive structural assignment of the tautomeric form present in solution, which directly correlates with the compound's chemical behavior. This class-level spectroscopic signature applies broadly to 5-hydroxypyrazole systems unsubstituted at position 3(5), including the core 1H-pyrazol-5-ol scaffold from which the hydrochloride salt is derived [1].

Tautomerism NMR spectroscopy 2J coupling constant Structural confirmation

Antimicrobial Activity of Pyrazol-5-ol Derivatives with Quantitative MIC Benchmarks

Derivatives elaborated from the 1H-pyrazol-5-ol scaffold exhibit defined antimicrobial activity with quantitative minimum inhibitory concentration (MIC) values that enable comparative assessment against clinical reference antibiotics. A series of 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives were evaluated against methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with six active compounds (3d, 3m, 4a, 4b, 4d, 4g) demonstrating MIC values ranging from 4 to 16 µg/mL compared to ciprofloxacin at 8–16 µg/mL [1]. Compound 4a exhibited the strongest activity profile among all synthesized derivatives, with MIC ranging between 4 and 16 µg/mL across both bacterial and fungal strains. Against Aspergillus niger, compounds 4a, 4h, 4i, and 4l showed potent antifungal activity with MIC ranging between 16 and 32 µg/mL, substantially exceeding fluconazole which required MIC of 128 µg/mL (representing a 4- to 8-fold potency advantage) [1]. These data establish that the pyrazol-5-ol scaffold, when appropriately substituted, yields antimicrobial agents with activity equipotent to or exceeding standard-of-care antibiotics.

Antimicrobial activity MRSA MIC Structure-activity relationship

1H-Pyrazol-5-ol Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Aqueous-Phase Synthetic Protocols Requiring Hydrochloride Salt Form

Researchers executing reactions in aqueous or polar protic media should select 1H-pyrazol-5-ol hydrochloride over the neutral free base to achieve homogeneous reaction conditions. The ionic nature of the hydrochloride salt confers freely soluble behavior in water, eliminating the need for organic co-solvents or phase-transfer catalysts that would be required for the sparingly soluble neutral form . This property is particularly valuable in one-pot multi-component reactions, such as the guanidine hydrochloride-catalyzed synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in water, where the hydrochloride salt form of the building block ensures full dissolution and uniform reactivity throughout the aqueous medium [1]. Class-level solubility data from structurally analogous pyrazol-5-ol hydrochlorides indicate approximately 55,000-fold aqueous solubility enhancement relative to neutral analogs [2][3], underscoring the practical necessity of specifying the salt form for water-based synthetic methodologies.

Regioselective Synthesis of 5-Hydroxy-1H-Pyrazole-Derived Pharmacophores

Medicinal chemistry programs targeting the 5-hydroxy-1H-pyrazole pharmacophore should procure 1H-pyrazol-5-ol hydrochloride as the foundational building block for regioselective scaffold elaboration. The 5-hydroxy regioisomer is accessed via a specific synthetic route involving acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization [4]. This pathway is mechanistically distinct from the route required for 3-hydroxy regioisomers, which proceeds via acylation with methyl malonyl chloride and cyclization with tert-butoxy-bis(dimethylamino)methane [4]. In PfDHODH inhibition assays, 5-hydroxy-substituted 1H-pyrazole-4-carboxylate derivatives achieved ~30% enzyme inhibition, compared to 19% for a known comparator inhibitor [4][5]. The non-interchangeable synthetic accessibility and distinct biological SAR between 5- and 3-hydroxy regioisomers make accurate scaffold selection a prerequisite for hit-to-lead optimization campaigns.

NMR-Based Quality Control and Tautomeric State Verification

Analytical chemistry and QC laboratories requiring definitive structural confirmation of 1H-pyrazol-5-ol hydrochloride can employ 2J[C4, H3(5)] NMR coupling constant measurement as a diagnostic tool for tautomeric form verification. 1H-pyrazol-5-ols and their CH-form tautomers exhibit 2J coupling constants of approximately 9–11 Hz, whereas NH-form tautomers display reduced coupling of 4–5 Hz—a ~6 Hz differential that enables unambiguous structural assignment [6][7]. This spectroscopic signature can be incorporated into batch release specifications to distinguish the intended hydrochloride salt from alternative tautomeric forms or degradation products that may arise during storage or synthetic workup. The methodology has been validated across a range of pyrazol-5-ol systems in CDCl₃ and benzene-d₆, providing a robust, literature-supported QC parameter for identity confirmation [6].

Antimicrobial SAR Expansion Using 1H-Pyrazol-5-ol Hydrochloride Scaffold

Infectious disease research programs seeking novel antimicrobial agents with activity against MRSA or fluconazole-resistant fungal pathogens should consider 1H-pyrazol-5-ol hydrochloride as a core scaffold for derivative synthesis. Structure-activity relationship studies on 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol derivatives have demonstrated MIC values of 4–16 µg/mL against MSSA and MRSA, equipotent to ciprofloxacin (8–16 µg/mL) [8]. Against Aspergillus niger, select derivatives achieved MIC values of 16–32 µg/mL, representing a 4- to 8-fold potency improvement over fluconazole (MIC = 128 µg/mL) [8]. The most potent compound identified (4a) exhibited broad-spectrum antimicrobial activity with favorable in silico ADMET predictions compared to ciprofloxacin and fluconazole [8]. These established SAR benchmarks provide a rational starting point for further scaffold optimization targeting dihydrofolate reductase (DHFR) in S. aureus or N-myristoyl transferase (NMT) in Candida albicans [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazol-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.